1-(2,4-Dinitrophenyl)-3,3-dinitroazetidine
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Overview
Description
1-(2,4-Dinitrophenyl)-3,3-dinitroazetidine is a chemical compound characterized by the presence of nitro groups attached to both the phenyl and azetidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-3,3-dinitroazetidine typically involves the nitration of phenyl and azetidine precursors. One common method includes the reaction of 2,4-dinitrochlorobenzene with azetidine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, safety measures are crucial due to the explosive nature of nitro compounds .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dinitrophenyl)-3,3-dinitroazetidine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where the nitro groups act as electron-withdrawing groups, influencing the reactivity
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of dinitrobenzene derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated nitrobenzene derivatives
Scientific Research Applications
1-(2,4-Dinitrophenyl)-3,3-dinitroazetidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including explosives and propellants due to its high energy content
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-3,3-dinitroazetidine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. This compound can also act as an uncoupler of oxidative phosphorylation, disrupting ATP production in mitochondria .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
2,4-Dinitrophenylhydrazine: Used in qualitative organic analysis to detect carbonyl compounds
Uniqueness
1-(2,4-Dinitrophenyl)-3,3-dinitroazetidine is unique due to the presence of both phenyl and azetidine rings with nitro groups, which imparts distinct chemical and physical properties. Its structural features make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
200069-07-4 |
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Molecular Formula |
C9H7N5O8 |
Molecular Weight |
313.18 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)-3,3-dinitroazetidine |
InChI |
InChI=1S/C9H7N5O8/c15-11(16)6-1-2-7(8(3-6)12(17)18)10-4-9(5-10,13(19)20)14(21)22/h1-3H,4-5H2 |
InChI Key |
CIBQEOJPBFGTRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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